
13-Methyl-8,11,13-podocarpatriene-3,12-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-Methyl-8,11,13-podocarpatriene-3,12-diol: is a podocarpane-type diterpenoid isolated from the plant Ricinodendron heudelotii . This compound is known for its unique structure and potential biological activities, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 13-Methyl-8,11,13-podocarpatriene-3,12-diol typically involves the extraction from natural sources such as Ricinodendron heudelotii . The detailed synthetic routes and reaction conditions are not widely documented, but the isolation process generally includes solvent extraction, chromatography, and crystallization techniques.
Industrial Production Methods: Industrial production methods for this compound are not well-established due to its specific natural source and the complexity of its structure. The focus remains on laboratory-scale extraction and purification for research purposes .
Chemical Reactions Analysis
Types of Reactions: 13-Methyl-8,11,13-podocarpatriene-3,12-diol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry: 13-Methyl-8,11,13-podocarpatriene-3,12-diol is used as a model compound in studying the chemical behavior of diterpenoids. Its unique structure provides insights into the reactivity and stability of similar compounds .
Biology: In biological research, this compound is studied for its potential effects on various biological pathways. It has been investigated for its potential anti-inflammatory and antioxidant properties .
Medicine: The compound’s potential medicinal properties are of interest, particularly its role as an inhibitor of certain enzymes. Research is ongoing to explore its potential therapeutic applications .
Industry: While industrial applications are limited, the compound’s unique properties make it a candidate for further exploration in fields such as pharmaceuticals and biotechnology .
Mechanism of Action
The mechanism of action of 13-Methyl-8,11,13-podocarpatriene-3,12-diol involves its interaction with specific molecular targets. For example, it has been identified as an inhibitor of the enzyme 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a role in the regulation of glucocorticoid hormones . By inhibiting this enzyme, the compound may exert anti-inflammatory and metabolic effects.
Comparison with Similar Compounds
Podocarpic Acid: Another podocarpane-type diterpenoid with similar structural features.
Dehydroabietic Acid: A diterpenoid with a similar backbone but different functional groups.
Forskolin: A labdane-type diterpenoid with distinct biological activities.
Uniqueness: 13-Methyl-8,11,13-podocarpatriene-3,12-diol is unique due to its specific structure and the presence of hydroxyl groups at positions 3 and 12.
Properties
Molecular Formula |
C18H26O2 |
|---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
(2S,4aS,10aR)-1,1,4a,7-tetramethyl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol |
InChI |
InChI=1S/C18H26O2/c1-11-9-12-5-6-15-17(2,3)16(20)7-8-18(15,4)13(12)10-14(11)19/h9-10,15-16,19-20H,5-8H2,1-4H3/t15-,16-,18+/m0/s1 |
InChI Key |
ULORBDMEFAYHRJ-XYJFISCASA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1O)[C@]3(CC[C@@H](C([C@@H]3CC2)(C)C)O)C |
Canonical SMILES |
CC1=CC2=C(C=C1O)C3(CCC(C(C3CC2)(C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S)-2-[[(2S)-2-[[2-[(2,4-dimethoxyphenyl)methylamino]acetyl]amino]-2-thiophen-2-ylacetyl]amino]-N-methyl-4-phenylbutanamide](/img/structure/B12412874.png)

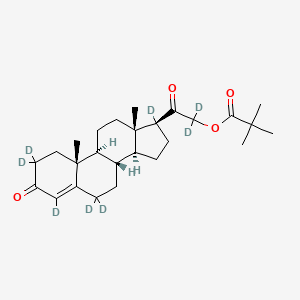
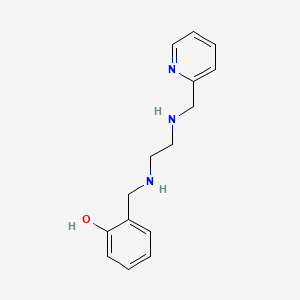
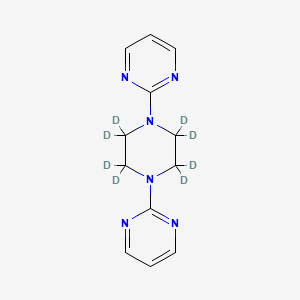
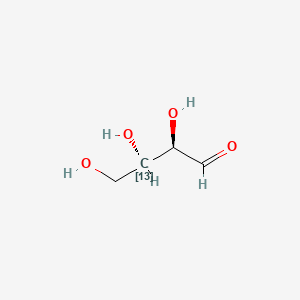



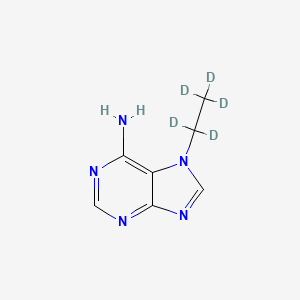

![methyl N-[4-[(4-fluorophenyl)methyl-prop-2-ynyl-amino]-2,6-dimethyl-phenyl]carbamate](/img/structure/B12412915.png)
